molecular formula C10H11ClO B3264270 [trans-2-(4-Chlorophenyl)cyclopropyl]methanol CAS No. 388631-88-7

[trans-2-(4-Chlorophenyl)cyclopropyl]methanol

Cat. No.: B3264270
CAS No.: 388631-88-7
M. Wt: 182.64 g/mol
InChI Key: RHLUDCBNPQCUQK-PSASIEDQSA-N
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Description

[trans-2-(4-Chlorophenyl)cyclopropyl]methanol is a high-purity chemical compound with the molecular formula C10H11ClO and a molecular weight of 182.65 . This organochlorine compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its research value is highlighted by its role as a key precursor in the synthesis of cyclopropylamine-based compounds, which are investigated as potent LSD1 (Lysine-Specific Demethylase 1) inhibitors for the treatment of cancers, including leukemia . The trans-substituted cyclopropyl moiety is a privileged structure in drug discovery, often contributing to metabolic stability and conformational restriction, which can enhance a compound's binding affinity and selectivity for biological targets . Researchers utilize this methanol derivative to explore mechanisms of action related to epigenetic regulation. Inhibition of LSD1, a histone demethylase, can lead to the re-expression of silenced tumor suppressor genes, thereby impeding cancer cell proliferation . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety guidelines when handling this compound.

Properties

IUPAC Name

[(1S,2S)-2-(4-chlorophenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLUDCBNPQCUQK-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [trans-2-(4-Chlorophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor. One common method is the Darzen condensation reaction, where alpha-halo-p-chlorophenylacetate reacts with acetylcyclopropane in the presence of a base to form a glycidic ester. This ester is then hydrolyzed under basic conditions to yield the corresponding glycerate, which undergoes decarboxylation under acidic conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Continuous operation or “one-pot” methods are preferred for large-scale production due to their efficiency and simplicity .

Chemical Reactions Analysis

Types of Reactions

[trans-2-(4-Chlorophenyl)cyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Dopamine Receptor Modulation

Recent studies have highlighted the role of [trans-2-(4-Chlorophenyl)cyclopropyl]methanol as a modulator of dopamine receptors, particularly the D3 receptor (D3R). Research indicates that derivatives of this compound can act as antagonists or partial agonists at D3R, which is significant for developing treatments for disorders like schizophrenia and addiction .

  • Mechanism of Action : The compound enhances dopamine receptor subtype selectivity, improving its potential efficacy in CNS applications. It has been linked to optimized physicochemical properties that enhance blood-brain barrier permeability, making it a promising candidate for central nervous system therapies .

Opioid Receptor Interactions

The compound has also been investigated for its interactions with opioid receptors. By tethering this compound to various opioid scaffolds, researchers have identified new structural moieties that exhibit high affinity and selectivity for mu-opioid receptors (MOR) and D3R . This dual activity may provide avenues for pain management therapies with reduced side effects compared to traditional opioids.

Synthesis and Derivative Development

The synthesis of this compound involves several chemical processes that ensure high purity and yield. A typical synthesis method includes the use of sodium hydride in DMF to facilitate the reaction between benzyl alcohol and chlorinated cyclopropanes .

Synthesis Steps Reagents Conditions Yield
1Benzyl alcohol, Sodium hydrideIce bath at 0°C66%
2DMFStirred for 1 hour

This table summarizes a general procedure used in the synthesis of this compound, showcasing the efficiency of the reaction conditions employed.

Case Study: CNS Drug Development

A notable study demonstrated the potential of this compound derivatives in treating neurological disorders. The research involved extensive screening for binding affinities at various receptor sites, revealing promising results for D3R antagonism .

Clinical Implications

The implications of these findings suggest that compounds like this compound could lead to novel treatments for conditions such as Parkinson's disease and other neuropsychiatric disorders where dopamine dysregulation is a factor.

Mechanism of Action

The mechanism of action of [trans-2-(4-Chlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Analog 1: (trans-2-(4-Methylphenyl)cyclopropyl)methanol
  • Structure : Substitution of the 4-chloro group with a methyl group.
  • Molecular Formula : C₁₁H₁₄O; Molecular Weight : 162.23 g/mol.
  • Synthesis : Achieved via high-yield routes (92% yield), involving ester intermediates and chromatographic purification .
  • Lower molecular weight (162.23 vs. 182.65) due to the absence of chlorine.
Analog 2: (trans-2-(3,5-Dimethylphenyl)cyclopropyl)methanol
  • Structure : 3,5-Dimethylphenyl substituent.
  • Molecular Formula : C₁₂H₁₆O; Molecular Weight : 176.26 g/mol.
  • Key Differences :
    • Increased steric bulk from dimethyl groups may hinder interactions with enzyme active sites compared to the 4-chloro analog.
    • Enhanced lipophilicity due to additional methyl groups .

Functional Group Modifications

Analog 3: trans-2-(4-Chlorophenyl)-N-propylcyclopropanamine
  • Structure: Replaces the methanol group with a propylamine.
  • Synthesis: Involves propionaldehyde and sodium borohydride in methanol, yielding (±)-isomers .
  • Key Differences: The amine group introduces basicity, enabling protonation at physiological pH, unlike the neutral alcohol. Potential for forming salts or interacting with acidic residues in enzymes .
Analog 4: trans-2-(2-(4-Fluorophenyl)cyclopropyl)ethan-1-ol
  • Structure: Ethanol chain instead of methanol; fluorine replaces chlorine.
  • Synthesis : Utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) for cyclopropanation .
  • The longer ethanol chain could increase flexibility in binding pockets .

Complex Cyclopropane Derivatives

Analog 5: Bis(4-chlorophenyl)(cyclopropyl)methanol
  • Structure: Two 4-chlorophenyl groups attached to a central cyclopropane-methanol core.
  • Synthesis : 85% yield via Grignard-like reactions; characterized by NMR and HRMS .
  • Key Differences: Dual aryl groups significantly increase molecular weight (C₁₇H₁₅Cl₂O; ~308 g/mol) and steric hindrance.
Analog 6: trans-2-(2-(4-Chlorophenyl)cyclopropyl)-1-(methyldiphenylsilyl)-ethan-1-one
  • Structure : Incorporates a silyl-protected ketone.
  • Synthesis : Wittig rearrangement with n-butyllithium; 47% yield .
  • Key Differences: The ketone and silyl groups introduce distinct electronic and steric profiles, reducing nucleophilicity compared to the alcohol. Potential for silicon-specific interactions in catalytic systems .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Yield (%) Reference
[trans-2-(4-Chlorophenyl)cyclopropyl]methanol C₁₀H₁₁ClO 182.65 4-Cl, -CH₂OH N/A
(trans-2-(4-Methylphenyl)cyclopropyl)methanol C₁₁H₁₄O 162.23 4-Me, -CH₂OH 92
Bis(4-chlorophenyl)(cyclopropyl)methanol C₁₇H₁₅Cl₂O ~308 2×4-Cl, -CH₂OH 85
trans-2-(4-Chlorophenyl)-N-propylcyclopropanamine C₁₂H₁₅ClN 208.71 4-Cl, -NHCH₂CH₂CH₃ N/A

Biological Activity

[trans-2-(4-Chlorophenyl)cyclopropyl]methanol is an organic compound with the molecular formula C10H11ClO. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in relation to its effects on various cellular processes and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, leading to various pharmacological effects. The exact mechanisms remain under investigation, but potential pathways include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could have implications for drug metabolism and efficacy.
  • Receptor Binding : It may interact with specific receptors, potentially influencing signaling pathways associated with cell growth and proliferation.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Antiproliferative Activity : Some studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
  • Antimicrobial Effects : There is emerging evidence that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • In a series of in vitro assays, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and prostate cancer models.
    • Table 1 summarizes the IC50 values for different cell lines:
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15.3
    PC-3 (Prostate Cancer)22.8
    HeLa (Cervical Cancer)30.5
  • In Vivo Studies :
    • Animal models have been utilized to assess the efficacy of this compound in reducing tumor size. In one study involving mice implanted with tumor cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls.
  • Mechanistic Insights :
    • Further investigations revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis

A comparative analysis with similar compounds has been conducted to understand the unique properties of this compound:

Compound NameStructure CharacteristicsBiological Activity
This compoundCyclopropane ring with chlorophenyl groupAnticancer, Antimicrobial
4-ChlorophenolLacks cyclopropane structureAntimicrobial only
CyclopropylamineNo chlorophenyl substitutionLimited anticancer activity

Q & A

Q. What are the recommended synthetic routes for [trans-2-(4-Chlorophenyl)cyclopropyl]methanol, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves cyclopropanation of 4-chlorostyrene derivatives followed by hydroxylation. Key steps include:

  • Cyclopropanation : Use transition metal catalysts (e.g., Rh(II)) to generate the cyclopropane ring via carbene transfer reactions. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) significantly influence stereoselectivity .
  • Hydroxylation : Oxidative methods (e.g., Sharpless dihydroxylation) or enzymatic approaches (e.g., alcohol dehydrogenases) can introduce the hydroxyl group. Optimize pH (6–8) and cofactor availability (NAD+/NADH) for biocatalytic routes .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the trans-isomer. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Answer:

  • X-ray crystallography : Resolve absolute configuration and trans stereochemistry. Bond angles (e.g., C-C-C in cyclopropane ≈ 60°) and torsion angles confirm spatial arrangement .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Cyclopropane protons (δ 1.2–1.8 ppm, multiplet), aromatic protons (δ 7.2–7.4 ppm, doublet), and hydroxyl proton (δ 2.5–3.5 ppm, broad) .
    • ¹³C NMR : Cyclopropane carbons (δ 15–25 ppm), aromatic carbons (δ 120–140 ppm), and methanol carbon (δ 60–65 ppm) .
  • Chiral HPLC : Use a Chiralpak AD-H column (heptane/isopropanol) to confirm enantiopurity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Answer:

  • Analog synthesis : Modify the 4-chlorophenyl group (e.g., replace Cl with F, CF₃) or cyclopropane substituents (e.g., methyl, ethyl) to assess steric/electronic effects .
  • Receptor binding assays : Screen analogs against dopamine receptors (D₂/D₄) using radioligand displacement (³H-spiperone for D₂, ³H-clozapine for D₄). Calculate Ki values to compare affinity ratios .
  • Functional assays : Measure cAMP inhibition (D₂-mediated) or MAPK activation (D₄-mediated) to evaluate agonist/antagonist activity .

Q. What strategies resolve contradictions in biological activity data for this compound?

Answer:

  • Purity verification : Contradictions may arise from impurities (e.g., cis-isomer, unreacted intermediates). Use LC-MS (ESI+) to detect trace impurities (<0.1%) .
  • Solvent effects : Activity variations may stem from solvent residues (e.g., DMSO). Conduct dose-response assays in multiple solvents (aqueous buffer vs. DMSO) .
  • Cell-line specificity : Test across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-type-dependent responses .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

  • Biocatalysis : Use alcohol dehydrogenases (e.g., ADH-A from Rhodococcus ruber) in aqueous buffer to reduce organic solvent use .
  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which have lower environmental impact .
  • Waste minimization : Employ flow chemistry for cyclopropanation to enhance atom economy (>80%) and reduce byproduct formation .

Future Research Directions

  • Mechanistic studies : Elucidate the role of cyclopropane strain in receptor binding using computational docking (e.g., AutoDock Vina) .
  • Environmental impact : Assess biodegradability via OECD 301F tests and ecotoxicity in Daphnia magna .
  • Scale-up challenges : Optimize catalytic systems (e.g., immobilized enzymes) for industrial-scale biocatalysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[trans-2-(4-Chlorophenyl)cyclopropyl]methanol
Reactant of Route 2
[trans-2-(4-Chlorophenyl)cyclopropyl]methanol

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